molecular formula C6H10Cl2O2 B1371451 2,6-Dichlorohexanoic acid

2,6-Dichlorohexanoic acid

Cat. No.: B1371451
M. Wt: 185.05 g/mol
InChI Key: MYQBLAFRUNDQIS-UHFFFAOYSA-N
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Description

2,6-Dichlorohexanoic acid (CAS 5077-75-8) is a halogenated carboxylic acid with the molecular formula C₆H₁₀Cl₂O₂ and a molecular weight of 185.05 g/mol. Its structure features chlorine atoms at the 2nd and 6th positions of a six-carbon aliphatic chain, terminating in a carboxylic acid group. Key properties include:

  • Storage: Stable at +4°C, shipped on blue ice .
  • Applications: Used in research on sodium channels, epilepsy, stroke, and inflammation .
  • Synthesis: Prepared via halogenation of hexanoic acid derivatives, though specific protocols are proprietary .

Properties

Molecular Formula

C6H10Cl2O2

Molecular Weight

185.05 g/mol

IUPAC Name

2,6-dichlorohexanoic acid

InChI

InChI=1S/C6H10Cl2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10)

InChI Key

MYQBLAFRUNDQIS-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CC(C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

5,6-Dichlorohexanoic Acid

  • Molecular Formula : C₆H₁₀Cl₂O₂ (same as 2,6-isomer).
  • Key Differences :
    • Chlorine Position : Chlorines at 5th and 6th carbons vs. 2nd and 6th.
    • Synthesis : Reported in 87% yield via methods involving NMR-validated intermediates (δ 4.11–1.67 ppm for ¹H) .
    • Reactivity : Positional isomerism likely alters steric effects and electronic distribution, influencing reaction pathways.

2,2-Dichlorohexanoic Acid (CAS 8240-70-5)

  • Molecular Formula : C₆H₁₀Cl₂O₂.
  • Key Differences: Chlorine Position: Both chlorines at the 2nd carbon. Acidity: Proximity of chlorines to the carboxylic group increases acidity compared to 2,6-isomer due to stronger electron-withdrawing effects . Applications: Limited data, but structural analogs (e.g., 2,2-dichloropentanoic acid) are used in agrochemical synthesis .

6,6-Dichlorohex-5-enoic Acid

  • Molecular Formula : C₆H₈Cl₂O₂.
  • Key Differences: Unsaturation: Contains a double bond at the 5th position, enabling conjugation with the carboxylic group. Reactivity: The enoic structure may participate in Diels-Alder reactions, unlike saturated 2,6-dichlorohexanoic acid .

2,6-Hexadecadiynoic Acid

  • Molecular Formula : C₁₆H₂₄O₂.
  • Key Differences: Chain Length: 16-carbon chain vs. 6-carbon. Functional Groups: Two triple bonds at 2nd and 6th positions. Applications: Exhibits potent antifungal activity against Mycobacterium tuberculosis (MIC ~10–20 μM), contrasting with 2,6-dichlorohexanoic acid’s neurological focus .

2,6-Dichlorobenzoic Acid (CAS 50-30-6)

  • Molecular Formula : C₇H₄Cl₂O₂.
  • Key Differences: Aromatic vs. Aliphatic: The aromatic ring enhances acidity (pKa ~1.5) compared to aliphatic 2,6-dichlorohexanoic acid (pKa ~2.8). Applications: Used as a herbicide intermediate, unlike the neuroresearch applications of its aliphatic counterpart .

Comparative Data Table

Compound Molecular Formula CAS Number Chlorine Position Key Applications
2,6-Dichlorohexanoic acid C₆H₁₀Cl₂O₂ 5077-75-8 2,6 Neuroscience, sodium channel studies
5,6-Dichlorohexanoic acid C₆H₁₀Cl₂O₂ Not specified 5,6 Organic synthesis intermediates
2,2-Dichlorohexanoic acid C₆H₁₀Cl₂O₂ 8240-70-5 2,2 Agrochemical precursors
6,6-Dichlorohex-5-enoic acid C₆H₈Cl₂O₂ Not specified 6,6 Reactive intermediates
2,6-Hexadecadiynoic acid C₁₆H₂₄O₂ Not specified N/A (diynoic) Antimycobacterial agents
2,6-Dichlorobenzoic acid C₇H₄Cl₂O₂ 50-30-6 2,6 (aromatic) Herbicide synthesis

Research Findings and Key Distinctions

  • Biological Activity: 2,6-Dichlorohexanoic acid lacks the antifungal properties seen in 2,6-hexadecadiynoic acid, highlighting the role of chain length and unsaturation in bioactivity .
  • Acidity : Aromatic 2,6-dichlorobenzoic acid is significantly more acidic than aliphatic isomers due to resonance stabilization of the deprotonated form .
  • Synthetic Utility: 5,6-Dichlorohexanoic acid’s synthesis is well-documented via NMR-characterized intermediates, whereas 2,6-isomer protocols remain less transparent .

Q & A

Q. What are the standard methodologies for synthesizing 2,6-Dichlorohexanoic acid, and how can reaction conditions be optimized?

Synthesis typically involves chlorination of hexanoic acid derivatives. A common approach is the radical chlorination of hexanoic acid using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C) with UV light initiation. Optimization includes varying molar ratios of reagents (e.g., 1:2 hexanoic acid to SO₂Cl₂) and reaction times (12–24 hours) to maximize yield. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) is critical to isolate the 2,6-dichloro isomer from byproducts .

Q. How can NMR spectroscopy confirm the structure of 2,6-Dichlorohexanoic acid?

¹H and ¹³C NMR are essential for structural confirmation. Key signals include:

  • ¹H NMR : Chlorine-induced deshielding at C-2 and C-6 leads to distinct triplets for adjacent protons (e.g., δ ~2.43 ppm for C-3 and C-5 protons).
  • ¹³C NMR : Carboxylic acid carbon at δ ~179 ppm; chlorine-substituted carbons (C-2 and C-6) appear at δ ~47–60 ppm due to electronegativity effects. Compare observed data with literature references to validate purity and isomer identity .

Q. What safety protocols are essential when handling 2,6-Dichlorohexanoic acid in the lab?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
  • Waste Disposal : Follow hazardous waste regulations for halogenated organics .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of 2,6-Dichlorohexanoic acid be resolved?

Conflicting results (e.g., antifungal vs. antibacterial activity) may arise from differences in microbial strains or assay conditions. To resolve discrepancies:

  • Standardize Assays : Use CLSI/MICE guidelines for MIC (Minimum Inhibitory Concentration) testing.
  • Control Variables : Maintain consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
  • Mechanistic Studies : Employ LC-MS or radiolabeling to track metabolic pathways and identify cellular targets .

Q. What computational methods are suitable for predicting the reactivity of 2,6-Dichlorohexanoic acid in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model reaction pathways by analyzing:

  • Electrostatic Potential Maps : Identify electron-deficient regions (C-2 and C-6) prone to nucleophilic attack.
  • Activation Energies : Compare energy barriers for SN1 vs. SN2 mechanisms. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via HPLC) .

Q. How can chiral separation of 2,6-Dichlorohexanoic acid enantiomers be achieved?

Use chiral chromatography with columns like Chiralpak IA or IB. Mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) enhance enantiomeric resolution. Confirm separation via polarimetry or circular dichroism (CD) spectroscopy. For preparative-scale isolation, simulate moving bed (SMB) chromatography improves efficiency .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Post-Hoc Tests : Compare means across concentrations (e.g., Tukey’s test for multiple comparisons).
  • EC50/LC50 Calculation : Use probit analysis for lethal/toxic concentration estimation .

Q. How should researchers address low yields in the synthesis of 2,6-Dichlorohexanoic acid derivatives?

  • Byproduct Analysis : Use GC-MS to identify side products (e.g., over-chlorinated isomers).
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • Solvent Optimization : Switch to aprotic solvents (e.g., CCl₄) to minimize hydrolysis .

Data Presentation and Reproducibility

Q. What are the best practices for reporting NMR data in publications?

  • Full Spectral Parameters : Include solvent, frequency (e.g., 300 MHz), and referencing standard (e.g., TMS).
  • Multiplicity Notation : Use "m" for complex splitting patterns.
  • Supplementary Data : Upload raw FID files to repositories like Zenodo for reproducibility .

Q. How can large datasets from stability studies be managed effectively?

  • Structured Metadata : Tag datasets with conditions (pH, temperature, time).
  • Open-Source Tools : Use Python’s Pandas library for data wrangling or R for statistical visualization.
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via platforms like Figshare .

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